Fluphenazine-d8 Dihydrochloride
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Overview
Description
Fluphenazine-d8 Dihydrochloride is a deuterated form of Fluphenazine, a phenothiazine derivative used primarily as an antipsychotic agent. This compound is characterized by the substitution of eight hydrogen atoms with deuterium, which can be useful in various research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluphenazine-d8 Dihydrochloride involves the deuteration of FluphenazineThe reaction conditions often involve the use of deuterated solvents and catalysts under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The final product is then purified through crystallization or chromatography techniques to meet the required standards for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Fluphenazine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with altered functional groups .
Scientific Research Applications
Fluphenazine-d8 Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of Fluphenazine in various samples.
Biology: The compound is employed in studies involving the metabolism and pharmacokinetics of Fluphenazine, providing insights into its biological pathways and interactions.
Medicine: this compound is utilized in clinical research to understand the drug’s efficacy, safety, and mechanism of action in treating psychotic disorders.
Mechanism of Action
Fluphenazine-d8 Dihydrochloride exerts its effects primarily by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action leads to the suppression of dopamine-mediated neurotransmission, which is believed to alleviate symptoms of psychotic disorders. Additionally, the compound affects the release of hypothalamic and hypophyseal hormones, influencing various physiological processes such as basal metabolism, body temperature, and wakefulness .
Comparison with Similar Compounds
Fluphenazine: The non-deuterated form of Fluphenazine-d8 Dihydrochloride, used widely as an antipsychotic agent.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but differing in its chemical structure and pharmacokinetics.
Perphenazine: A related compound with comparable therapeutic effects but distinct pharmacological profiles
Uniqueness: this compound is unique due to its deuterated nature, which enhances its stability and allows for more precise studies in drug metabolism and pharmacokinetics. This makes it a valuable tool in both research and clinical settings, providing a deeper understanding of the drug’s behavior and interactions within the body .
Properties
CAS No. |
1323633-98-2 |
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Molecular Formula |
C22H26F3N3OS |
Molecular Weight |
445.574 |
IUPAC Name |
2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H26F3N3OS/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2/i10D2,11D2,12D2,13D2 |
InChI Key |
PLDUPXSUYLZYBN-BGKXKQMNSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Synonyms |
4-[3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazine-d8-ethanol Dihydrochloride; 4-[3-[2-(Trifluoromethyl)phenothiazin-10-yl]propyl]-1-_x000B_piperazine-d8-ethanol Dihydrochloride; Anatensol-d8; Dapotum-d8; Flufenazin-d8; |
Origin of Product |
United States |
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